2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C19H18N2O3S2 . It is a derivative of thieno[3,2-d]pyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 638.0±65.0 °C, a predicted density of 1.48±0.1 g/cm3, and a predicted pKa of 3.30±0.10 .Scientific Research Applications
Antitumor Activity
Research has shown the synthesis of novel thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines. These compounds, synthesized through reactions involving related structural frameworks, have shown comparable or notable activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
Studies on the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular conformations. These analyses highlight the folded conformation around the methylene C atom of the thioacetamide bridge, contributing to the understanding of their chemical behavior and potential interactions in biological systems (Subasri et al., 2016).
Antimicrobial Activity
New thienopyrimidine derivatives linked with rhodanine groups have been prepared and evaluated for their in vitro antimicrobial activity. Some of these compounds demonstrated significant potency against various bacterial strains, including E. coli and B. subtilis, showcasing their potential as antimicrobial agents (Kerru et al., 2019).
Inhibitors of Biological Processes
Research into nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines has explored their potential as inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway. This work indicates the relevance of such compounds in developing antitumor agents by targeting specific enzymes involved in cancer cell proliferation (Gangjee et al., 2004).
Future Directions
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-29-18-8-7-15(23)11-17(18)24-19(27)13-31-22-25-16-9-10-30-20(16)21(28)26(22)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZFOLBKHXYPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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